molecular formula C8H9FS B2962562 2-Fluorobenzyl methyl sulfide CAS No. 155853-27-3

2-Fluorobenzyl methyl sulfide

Cat. No. B2962562
CAS RN: 155853-27-3
M. Wt: 156.22
InChI Key: FOGHZMQAJSGQEZ-UHFFFAOYSA-N
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Description

“2-Fluorobenzyl methyl sulfide” is a chemical compound . It is used for pharmaceutical testing and can be purchased from various suppliers .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, a wide range of 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides . Another method involves the use of benzyl halides as alkylation reagents in drug synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, there are general reactions involving similar compounds. For instance, secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .

Scientific Research Applications

Chemical Sensing and Imaging

Fluorescent Probes for H2S Detection : A study developed a bright fluorescent probe based on an azide-functionalized O-methylrhodol fluorophore, MeRho-Az, which exhibits a rapid and significant fluorescence response when treated with hydrogen sulfide (H2S). This probe was used for detecting differences in H2S levels in live zebrafish, demonstrating its application in live imaging and investigation of chemical signaling in complex biological systems (Hammers et al., 2015).

Organic Synthesis

Synthesis of 4H-1-Benzopyrans : Research involving the treatment of 2-fluoro-5-nitrobenzyl bromide with active methylene compounds in the presence of potassium carbonate in acetone has led to the formation of highly functionalized 4H-1-benzopyrans. This tandem SN2-SNAr reaction sequence is simple and yields products in 50-92% yields, showing the potential of 2-fluorobenzyl derivatives in synthetic chemistry (Bunce et al., 2008).

Environmental and Material Science

Selective Separation of Aqueous Sulphate Anions : A study explored the use of ligands, including N-4-fluorobenzyl-4-amino-1,2,4-triazole, for the selective separation of sulphate anions. This research demonstrates the effectiveness of fluorobenzyl derivatives in environmental applications, particularly in the selective separation and recognition of specific anions in complex mixtures (Luo et al., 2017).

Photocatalysis

Synthesis of CdS Nanophotocatalysts : The synthesis and characterization of bis(N,N-di(4-fluorobenzyl)dithiocarbamato-S,S’)M(II) complexes were explored for their use as precursors to cadmium sulfide nanoparticles. These nanoparticles exhibit photocatalytic activity, highlighting the role of fluorobenzyl derivatives in the development of efficient photocatalysts for environmental remediation (Eswari et al., 2021).

Safety and Hazards

While specific safety data for “2-Fluorobenzyl methyl sulfide” was not found, it’s important to handle all chemicals with care. For example, methyl sulfide, a related compound, is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-fluoro-2-(methylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGHZMQAJSGQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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